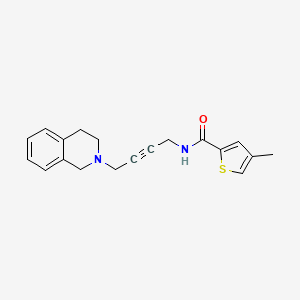
N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)-4-methylthiophene-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)-4-methylthiophene-2-carboxamide is a useful research compound. Its molecular formula is C19H20N2OS and its molecular weight is 324.44. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)-4-methylthiophene-2-carboxamide is a complex organic compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Structural Overview
The compound features several key structural components:
- Dihydroisoquinoline moiety : Known for its diverse biological activities, including anticancer and antimicrobial properties.
- Alkyne linkage : Facilitates chemical reactivity and potential for click chemistry applications.
- Carboxamide group : Enhances hydrogen bonding capabilities, crucial for ligand-receptor interactions.
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to several mechanisms:
- Anticancer Properties : Compounds containing indole and isoquinoline structures have been associated with significant anticancer effects. Studies indicate that similar compounds can induce apoptosis in cancer cells through various pathways, including the modulation of signaling pathways related to cell survival and proliferation .
- Antimicrobial Activity : The presence of the dihydroisoquinoline core suggests potential antimicrobial properties. Research has shown that derivatives of this structure exhibit activity against various pathogens, including fungi and bacteria .
- Neuroprotective Effects : Some studies suggest that compounds with similar structural motifs may offer neuroprotective benefits by inhibiting monoamine oxidase (MAO) enzymes, which are implicated in neurodegenerative diseases .
Table 1: Summary of Biological Activities
| Activity Type | Related Compounds | Observed Effects |
|---|---|---|
| Anticancer | Indole derivatives | Induction of apoptosis in cancer cell lines |
| Antimicrobial | 3,4-dihydroisoquinoline derivatives | Inhibition of fungal growth against pathogens |
| Neuroprotective | Monoamine oxidase inhibitors | Protection against neuronal cell death |
Case Study: Antifungal Activity
A study evaluating the antifungal properties of various dihydroisoquinoline derivatives found that certain compounds exhibited significant activity against phytopathogenic fungi. For instance, compound 8 showed an EC₅₀ value of 8.88 µg/mL against multiple fungal strains, indicating strong potential for development as an antifungal agent .
Case Study: Anticancer Mechanisms
Research focusing on the anticancer effects of similar compounds revealed that they could inhibit tumor growth by interfering with cell cycle progression and inducing apoptosis. The mechanisms involved include the modulation of p53 signaling pathways and the activation of caspases in cancer cells .
科学研究应用
Antitumor Activity
N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)-4-methylthiophene-2-carboxamide has shown promising antitumor effects . In vitro studies indicate that this compound exhibits selective inhibition against Protein Arginine Methyltransferase 5 (PRMT5), an enzyme implicated in cancer cell proliferation. The IC50 value for PRMT5 inhibition is reported to be as low as 8.5 nM, indicating potent activity against this target.
Pharmacological Profile
| Activity Type | Target/Mechanism | IC50/Effect | Reference |
|---|---|---|---|
| PRMT5 Inhibition | Protein Arginine Methyltransferase 5 | 8.5 nM | |
| Antitumor Activity | MV4-11 Xenograft Model | Significant tumor reduction | |
| P-glycoprotein Interaction | Efflux Pump Modulation | Reduced efflux |
In Vivo Studies
In vivo studies using xenograft models have demonstrated that this compound significantly reduces tumor size in models of acute myeloid leukemia (AML). The studies highlight its potential as a therapeutic agent in treating hematological malignancies.
Neuropharmacological Applications
Beyond oncology, the compound's structural features suggest potential applications in treating neurodegenerative diseases. Compounds with similar structures have been investigated for their roles as positive allosteric modulators of dopamine receptors, which could be beneficial in conditions like Parkinson's disease and schizophrenia .
属性
IUPAC Name |
N-[4-(3,4-dihydro-1H-isoquinolin-2-yl)but-2-ynyl]-4-methylthiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2OS/c1-15-12-18(23-14-15)19(22)20-9-4-5-10-21-11-8-16-6-2-3-7-17(16)13-21/h2-3,6-7,12,14H,8-11,13H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCOJDHPXEDMOKL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=C1)C(=O)NCC#CCN2CCC3=CC=CC=C3C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














